2-cyano-N-(2-methoxyethyl)acetamide

Description

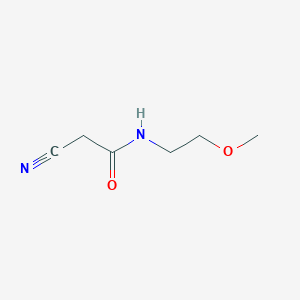

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWODNNWVUWKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364680 | |

| Record name | 2-cyano-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-44-4 | |

| Record name | 2-cyano-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-n-(2-methoxy-ethyl)-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-cyano-N-(2-methoxyethyl)acetamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 2-cyano-N-(2-methoxyethyl)acetamide. This document is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis. This compound is a functionalized acetamide with potential applications as a building block in the synthesis of more complex molecules and heterocyclic structures.

Chemical and Physical Properties

Currently, detailed experimental data for the physical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes the available identifying and computed information.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 142.16 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| CAS Number | 15029-44-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Canonical SMILES | COCCNC(=O)CC#N | --INVALID-LINK--[4] |

| InChI | InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9) | --INVALID-LINK--[4] |

| InChIKey | ADWODNNWVUWKOM-UHFFFAOYSA-N | --INVALID-LINK--[4] |

| Predicted XlogP | -0.7 | --INVALID-LINK--[4] |

| Monoisotopic Mass | 142.07423 Da | --INVALID-LINK--[4] |

Spectroscopic Data

As of the latest literature review, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published. Researchers synthesizing this compound will need to perform their own analytical characterization.

Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides is commonly achieved through the aminolysis of an alkyl cyanoacetate with a primary amine.[5] The following is a plausible experimental protocol for the synthesis of this compound based on this general methodology.

Reaction Scheme:

Materials:

-

Ethyl cyanoacetate

-

2-Methoxyethylamine

-

Ethanol (optional, as solvent)

-

Toluene (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 equivalent) and 2-methoxyethylamine (1.1 equivalents). The reaction can be performed neat or with a solvent such as ethanol.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

After the initial exothermic reaction subsides, the mixture can be gently heated to 50-60 °C for several hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as toluene, to yield this compound as a solid.

Hazard and Safety Information

The following safety information is derived from the material safety data sheet provided by a commercial supplier.[3]

| Hazard Statement | Precautionary Statement |

| H317: May cause an allergic skin reaction. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Incompatibilities | Strong oxidizing agents, Strong acids and bases. |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, Nitrogen oxides. |

Visualization of Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed synthesis and purification workflow for this compound.

References

Technical Guide: Physicochemical Properties of 2-cyano-N-(2-methoxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-(2-methoxyethyl)acetamide is a member of the cyanoacetamide class of organic compounds. Molecules within this class are recognized for their utility as versatile intermediates in the synthesis of a variety of heterocyclic compounds and have been investigated for a range of biological activities. This technical guide provides a summary of the known physical properties of this compound, a representative experimental protocol for its synthesis, and a generalized workflow for its characterization. Due to its status primarily as a research chemical, publicly available data is limited.

Core Physical Properties

The known physical and chemical properties of this compound (CAS Number: 15029-44-4) are summarized in the table below. It is important to note that while some data are available from chemical suppliers and databases, comprehensive experimental solubility data in a range of solvents is not readily found in the public domain.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1][2] |

| Melting Point | 84.00 - 86.00 °C | [2] |

| Boiling Point | 346.3 °C (at 760 mmHg) | [3] |

| Density | 1.066 g/cm³ | [3] |

| Solubility | No specific data available. The methoxyethyl group may enhance solubility in various organic solvents. | [4] |

Experimental Protocols

Representative Synthesis of N-substituted Cyanoacetamides

While a specific detailed protocol for the synthesis of this compound is not widely published, a general and common method for the preparation of N-substituted cyanoacetamides involves the amidation of an alkyl cyanoacetate with the corresponding amine. The following is a representative protocol that can be adapted for the synthesis of the title compound.

Reaction Scheme:

Materials:

-

Ethyl cyanoacetate

-

2-Methoxyethylamine

-

Toluene (or another suitable solvent)

-

Dean-Stark apparatus (optional, for removal of ethanol)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add equimolar amounts of ethyl cyanoacetate and 2-methoxyethylamine in a suitable solvent such as toluene.

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction is typically heated for several hours until completion. The ethanol byproduct can be removed azeotropically with toluene using a Dean-Stark trap to drive the reaction to completion.

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is a common method for obtaining the purified solid product.

-

The final product should be dried under vacuum to remove any residual solvent.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitrile (C≡N) and amide (C=O, N-H) stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Workflow and Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of an N-substituted cyanoacetamide like this compound.

Biological Context and Signaling Pathways

Currently, there is no specific information in the public domain detailing the involvement of this compound in any biological signaling pathways. While various cyanoacetamide derivatives have been explored for a range of biological activities, including potential anticancer and antimicrobial properties, the specific biological profile of the title compound remains uncharacterized in published literature. Researchers in drug discovery may use this compound as a building block for the synthesis of more complex molecules to probe various biological targets.

The following diagram represents a conceptual relationship for the utilization of cyanoacetamide derivatives in drug discovery, which could be applicable to this compound.

References

- 1. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Structure of 2-cyano-N-(2-methoxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-(2-methoxyethyl)acetamide is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive cyano group, an amide linkage, and a methoxyethyl side chain, makes it a versatile building block for the synthesis of more complex molecules and heterocyclic scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic data, and a representative synthetic protocol.

Molecular Structure and Identification

The fundamental structural details of this compound are summarized below, providing key identifiers for this molecule.

| Identifier | Value |

| Molecular Formula | C6H10N2O2 |

| Canonical SMILES | COCCNC(=O)CC#N |

| InChI | InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9) |

| InChIKey | ADWODNNWVUWKOM-UHFFFAOYSA-N |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The following table outlines the key predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Weight | 142.16 g/mol |

| XLogP3 | -0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 142.074227 g/mol |

| Monoisotopic Mass | 142.074227 g/mol |

| Topological Polar Surface Area | 72.4 Ų |

| Heavy Atom Count | 10 |

| Complexity | 181 |

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data has been generated using validated computational prediction tools. This data serves as a reference for the identification and characterization of the molecule.

Predicted ¹H NMR Spectrum

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | br s | 1H | -NH- |

| 3.55 | t | 2H | -CH₂-O- |

| 3.45 | q | 2H | -NH-CH₂- |

| 3.40 | s | 2H | -CO-CH₂-CN |

| 3.35 | s | 3H | -O-CH₃ |

Predicted ¹³C NMR Spectrum

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| 164.5 | -C=O |

| 116.0 | -C≡N |

| 70.5 | -CH₂-O- |

| 59.0 | -O-CH₃ |

| 40.0 | -NH-CH₂- |

| 25.5 | -CO-CH₂-CN |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch (Amide) |

| ~2930, 2880 | Medium | C-H Stretch (Aliphatic) |

| ~2250 | Medium, Sharp | C≡N Stretch (Nitrile) |

| ~1660 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~1120 | Strong | C-O-C Stretch (Ether) |

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 142 | 20 | [M]⁺ |

| 111 | 40 | [M - OCH₃]⁺ |

| 99 | 100 | [M - CH₂CN]⁺ |

| 72 | 60 | [CH₂=N⁺H-CH₂CH₂OCH₃] |

| 58 | 80 | [CH₂=CH-O-CH₃]⁺ |

| 42 | 50 | [CH₂=C=O]⁺ |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the amidation of an activated cyanoacetic acid derivative with 2-methoxyethylamine. A general and adaptable protocol is provided below.

Synthesis of this compound from Ethyl Cyanoacetate

This protocol describes a common method for the synthesis of N-substituted cyanoacetamides.

Caption: General workflow for the synthesis of this compound.

-

Ethyl cyanoacetate

-

2-Methoxyethylamine

-

Anhydrous ethanol (or other suitable high-boiling point solvent)

-

Sodium ethoxide (optional, as catalyst)

-

Hydrochloric acid (for workup, if catalyst is used)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous ethanol.

-

Addition of Amine: To the stirred solution, add 2-methoxyethylamine (1.0 - 1.2 equivalents) dropwise. If a catalyst is desired, a catalytic amount of sodium ethoxide can be added to the ethanol prior to the amine.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification:

-

Without Catalyst: The crude product can often be purified directly by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

With Catalyst: If a basic catalyst was used, neutralize the reaction mixture with dilute hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

-

-

Drying: Dry the purified product under vacuum to yield this compound as a solid or oil.

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthesis of this compound. The provided data, including key identifiers and predicted spectroscopic information, serves as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. The outlined synthetic protocol offers a practical starting point for the laboratory preparation of this versatile chemical intermediate.

In-Depth Technical Guide: 2-Cyano-N-(2-methoxyethyl)acetamide

CAS Number: 15029-44-4

This technical guide provides a comprehensive overview of 2-cyano-N-(2-methoxyethyl)acetamide, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Chemical Identity and Properties

This compound is a member of the cyanoacetamide family, characterized by a cyano group, an acetamide functional group, and an N-substituted 2-methoxyethyl chain.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 15029-44-4 | [Internal Search] |

| Molecular Formula | C₆H₁₀N₂O₂ | [Internal Search] |

| Molecular Weight | 142.16 g/mol | [Internal Search] |

| Canonical SMILES | COCCNCC(=O)C#N | [Internal Search] |

| Physical State | Solid (predicted) | [Internal Search] |

| Solubility | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Density | Information not available |

Synthesis

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and may require optimization.

Materials:

-

Ethyl cyanoacetate

-

2-Methoxyethylamine

-

Anhydrous solvent (e.g., toluene, ethanol)

-

Optional: a catalytic amount of a weak base

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate in the chosen anhydrous solvent.

-

Add an equimolar amount of 2-methoxyethylamine to the solution.

-

If desired, add a catalytic amount of a suitable base to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Applications in Research and Development

Cyanoacetamide derivatives are versatile building blocks in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential biological activities. The presence of the reactive methylene group adjacent to the cyano and carbonyl groups allows for a variety of condensation and cyclization reactions.

While specific applications for this compound in drug development are not extensively documented, its structural motifs suggest potential utility in the synthesis of novel therapeutic agents. The methoxyethyl group can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

Potential Signaling Pathway Involvement (Hypothetical)

Given that various cyanoacetamide derivatives have been explored as enzyme inhibitors, it is plausible that derivatives of this compound could be designed to target specific enzymes in signaling pathways relevant to disease. For instance, they could serve as scaffolds for the development of kinase inhibitors or protease inhibitors. Further research would be required to explore these possibilities.

Caption: Logical relationship for the potential role of the compound in drug discovery.

Safety and Handling

Safety data sheets for this compound are not widely available. However, based on the known hazards of related cyanoacetamide compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Hazards: Cyanoacetamides can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of complex organic molecules, including those with potential therapeutic value. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural features suggest it is a valuable tool for medicinal chemists and researchers in drug discovery. Further investigation is warranted to fully elucidate its properties and potential applications.

Solubility Profile of 2-cyano-N-(2-methoxyethyl)acetamide: A Theoretical and Practical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-cyano-N-(2-methoxyethyl)acetamide, a key intermediate in medicinal chemistry and organic synthesis.[1] In the absence of extensive published empirical data for this specific molecule, this paper establishes a robust theoretical framework for predicting its solubility in common organic solvents based on its molecular structure. We draw expert comparisons with the well-documented solubility of its parent compound, 2-cyanoacetamide.[2][3][4][5] Critically, this guide presents a detailed, field-proven experimental protocol for the gravimetric determination of solubility, empowering researchers to generate precise, reliable data. The document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of this compound

This compound is a multifunctional cyanoacetamide derivative of significant interest in modern synthetic chemistry. Its structure, featuring a reactive nitrile group, a hydrogen-bonding amide linkage, and a flexible methoxyethyl side chain, makes it a valuable building block for constructing complex heterocyclic scaffolds common in pharmaceutical agents.[1] The methoxyethyl group is often incorporated to enhance solubility and modulate the pharmacokinetic profile of a final drug candidate.[1]

Understanding the solubility of this intermediate is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, controlling reaction kinetics, and preventing premature precipitation.

-

Purification: Designing efficient crystallization or chromatographic purification strategies.

-

Formulation: Providing foundational data for developing stable and effective drug delivery systems.

This guide bridges the current data gap by providing both a predictive analysis and a practical, step-by-step methodology for empirical solubility determination.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is dictated by the intermolecular forces between solute and solvent molecules. The structure of this compound contains several key functional groups that determine its interaction profile:

-

Amide Group (-C(O)NH-): This group is highly polar and can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). This confers significant polarity and promotes solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMF, DMSO).[6]

-

Nitrile Group (-C≡N): The cyano group is strongly polar and acts as a hydrogen bond acceptor. Its presence enhances solubility in polar solvents.

-

Methoxyethyl Group (-CH₂CH₂OCH₃): This side chain introduces several characteristics. The ether oxygen is a hydrogen bond acceptor, contributing to polarity. The ethyl backbone adds nonpolar character. This dual nature suggests an enhanced solubility in a broader range of solvents compared to simpler cyanoacetamides.

Comparison with 2-Cyanoacetamide:

The parent molecule, 2-cyanoacetamide, has been studied extensively. Its solubility order in various solvents has been reported as N,N-dimethylformamide > acetone > water > acetonitrile > methanol > ethyl acetate > ethanol > n-propanol > n-butanol.[2][4] This profile highlights its preference for polar solvents.

The addition of the N-(2-methoxyethyl) substituent to this core structure is predicted to modify the solubility profile as follows:

-

Enhanced Solubility in Alcohols: The ether linkage and increased molecular size should improve interactions with alcohols like ethanol and propanol.

-

Improved Solubility in Ethers and Ketones: The methoxyethyl chain will likely increase affinity for solvents like tetrahydrofuran (THF) and acetone.

-

Maintained Poor Solubility in Nonpolar Solvents: Despite the ethyl character, the compound's overall high polarity from the amide and nitrile groups will likely result in poor solubility in nonpolar solvents like hexane and toluene.

Based on this structural analysis, a predicted qualitative solubility profile is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with both the amide and methoxyethyl groups. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Very High | Strong dipole-dipole interactions. DMF and DMSO are excellent hydrogen bond acceptors. |

| Ketones | Acetone | High | Good balance of polarity and hydrogen bond accepting capability. |

| Esters | Ethyl Acetate | Moderate | Moderate polarity allows for some interaction, but less effective at solvating the amide group compared to protic or highly polar solvents. |

| Ethers | THF, 1,4-Dioxane | Moderate to High | The methoxyethyl side chain enhances affinity for ether solvents compared to the parent 2-cyanoacetamide. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | Can engage in weak hydrogen bonding, but generally not polar enough to be a strong solvent for this molecule. |

| Nonpolar Aromatic | Toluene | Very Low | Insufficient polarity to overcome the strong solute-solute interactions (crystal lattice energy). |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Insoluble | Mismatch in intermolecular forces leads to very poor solvation. |

Experimental Protocol: Isothermal Gravimetric Solubility Determination

To move from prediction to empirical fact, a robust experimental method is required. The isothermal equilibrium (gravimetric) method is a reliable and widely adopted technique for determining the solubility of solid compounds in liquids.[3][5] This protocol is designed to be self-validating by ensuring equilibrium is truly reached.

Workflow Overview

The experimental workflow involves saturating a solvent with the solute at a constant temperature, allowing the system to reach equilibrium, separating the saturated solution from the undissolved solid, and quantifying the amount of dissolved solute.

Figure 1: Isothermal Gravimetric Solubility Determination Workflow.

Materials and Equipment

Table 2: Required Materials and Equipment

| Category | Item | Purpose |

| Chemicals | This compound (high purity, >99%) | The solute to be analyzed. |

| Selected organic solvents (HPLC grade or equivalent) | The dissolution medium. High purity prevents interference. | |

| Apparatus | Jacketed glass reaction vessel (e.g., 50 mL) with magnetic stirrer | Allows for precise temperature control of the solvent-solute mixture. |

| Circulating water bath with thermostat (±0.1 °C precision) | Maintains a constant temperature in the jacketed vessel. | |

| Calibrated digital thermometer | To verify the temperature of the mixture. | |

| Analytical balance (±0.1 mg readability) | For accurate weighing of solute and solutions. | |

| Glass syringes (e.g., 5-10 mL) | For withdrawing samples of the saturated solution. | |

| Syringe filters (e.g., 0.45 µm PTFE) | To remove undissolved solid particles during sampling, ensuring only the supernatant is analyzed. | |

| Pre-weighed glass vials with airtight caps | To hold and weigh the samples of the saturated solution. | |

| Vacuum oven | For evaporating the solvent at a controlled temperature and pressure to isolate the dissolved solute. |

Step-by-Step Protocol

-

Preparation:

-

Causality: Ensure the solute is completely dry to prevent water from affecting solubility.

-

Dry the purified this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

-

Select the desired organic solvent and ensure it is of high purity. Degassing the solvent by sonication can be beneficial for some applications.

-

-

Equilibration:

-

Causality: This is the most critical phase. The goal is to create a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Add a known volume of the selected solvent to the jacketed glass vessel.

-

Set the circulating water bath to the target temperature (e.g., 298.15 K / 25 °C) and allow the solvent to thermally equilibrate.

-

Add an excess amount of the dried solute to the solvent. "Excess" is critical; a significant amount of solid must remain visible at all times to ensure the solution is saturated.

-

Begin stirring the mixture at a constant rate (e.g., 300 RPM). The stirring should be vigorous enough to keep the solid suspended but not so fast as to create a vortex.

-

Allow the mixture to equilibrate for a minimum of 24 hours. To validate equilibrium , take samples at 24h, 48h, and 72h. If the calculated solubility values are consistent (e.g., within 2%), equilibrium has been reached.

-

-

Sampling:

-

Causality: This phase is designed to extract a representative sample of the liquid phase without altering its composition or temperature.

-

Stop the magnetic stirrer and allow the undissolved solid to settle at the bottom of the vessel for 4-6 hours, while maintaining the constant temperature.

-

Pre-heat the glass syringe and the attached syringe filter to the experimental temperature by placing them in an oven. This prevents the solute from crystallizing out of the saturated solution due to cooling during transfer.

-

Carefully withdraw approximately 3-5 mL of the clear supernatant into the pre-heated syringe.

-

Immediately transfer the solution into a pre-weighed and labeled glass vial and seal it tightly.

-

-

Analysis:

-

Causality: The gravimetric analysis directly measures the mass of the solute in a known mass of solution.

-

Weigh the sealed vial containing the saturated solution using the analytical balance. Record this as mtotal.

-

Remove the cap and place the vial in a vacuum oven. Set the temperature high enough to evaporate the solvent efficiently but well below the solute's boiling/decomposition point.

-

Dry the sample under vacuum until a constant weight is achieved. This ensures all solvent has been removed.

-

Weigh the vial containing only the dry solute residue. Record the mass of the dry residue as msolute.

-

Data Calculation

The mass of the solvent (msolvent) is calculated by subtraction: msolvent = mtotal - msolute

From these masses, the solubility can be expressed in various units:

-

Mass Fraction (w): w = msolute / mtotal

-

Grams per 100 g of Solvent: Solubility = (msolute / msolvent) × 100

-

Mole Fraction (x):

-

First, calculate the moles of solute (nsolute) and solvent (nsolvent) using their respective molar masses (M).

-

nsolute = msolute / Msolute

-

nsolvent = msolvent / Msolvent

-

-

Then, calculate the mole fraction of the solute: x = nsolute / (nsolute + nsolvent)

-

Conclusion

To validate these predictions and provide the quantitative data necessary for process development and formulation, this guide provides a comprehensive, step-by-step protocol for isothermal gravimetric analysis. By adhering to this methodology, researchers can confidently and accurately map the solubility profile of this important synthetic intermediate, accelerating research and development timelines.

References

2-cyano-N-(2-methoxyethyl)acetamide melting point

A comprehensive technical guide on the physicochemical properties of 2-cyano-N-(2-methoxyethyl)acetamide, with a focus on its melting point and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

The melting point of this compound has been reported in scientific literature. The data is summarized in the table below.

| Compound Name | CAS Number | Melting Point (°C) |

| This compound | Not Specified | 51-53 |

Data sourced from the doctoral thesis of Belén Cid Vidal, University of Santiago de Compostela (2000).

Experimental Protocols

The reported melting point was determined following the synthesis and purification of the compound. The experimental procedure for the synthesis is detailed below.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of ethyl cyanoacetate with 2-methoxyethylamine.

Reaction Scheme:

Synthesis Workflow

Procedure:

A mixture of ethyl cyanoacetate (1 equivalent) and 2-methoxyethylamine (1.2 equivalents) is stirred at room temperature. The reaction is monitored, and upon completion, the resulting product, this compound, is isolated and purified. The original study reporting this synthesis indicated the reaction was carried out without a solvent.

Melting Point Determination

The melting point of the purified this compound was determined using standard laboratory techniques. While the specific apparatus was not detailed in the source, a typical procedure involves:

-

Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range over which the solid melts is recorded as the melting point.

The reported range of 51-53 °C indicates the temperature at which the substance begins to melt and the temperature at which it is completely liquid.

Logical Relationships in Synthesis

The synthesis of this compound is a nucleophilic acyl substitution reaction. The logical flow of this process is depicted in the diagram below.

Reaction Mechanism Logic

This document provides a concise yet thorough overview of the melting point and synthesis of this compound, tailored for a scientific audience. The provided data and protocols are based on the available scientific literature.

Technical Guide: Molecular Weight of 2-cyano-N-(2-methoxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-cyano-N-(2-methoxyethyl)acetamide, a compound of interest in synthetic chemistry and drug development. This document outlines the theoretical calculation of its molecular weight, supported by a summary of its atomic composition. Furthermore, a comprehensive experimental protocol for molecular weight determination via mass spectrometry is provided, along with a visual workflow to aid in understanding the process.

Molecular Formula and Weight

The chemical structure of this compound is derived from its IUPAC name. The "acetamide" core is substituted with a "cyano" group at the second carbon and a "2-methoxyethyl" group at the nitrogen atom. This structure corresponds to the molecular formula C6H10N2O2 .

Based on this formula, the theoretical molecular weight is calculated using the standard atomic weights of its constituent elements. The calculated molecular weight is approximately 142.16 g/mol . This value is consistent with other known isomers with the same molecular formula, such as Piracetam and Ectoine, which have a reported molar mass of 142.16 g/mol .[1][2]

Data Presentation: Atomic Composition and Molecular Weight Calculation

The following table provides a breakdown of the atomic composition of this compound and the contribution of each element to its overall molecular weight.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 10 | 1.008[3][4] | 10.080 |

| Nitrogen | N | 2 | 14.007[5][6] | 28.014 |

| Oxygen | O | 2 | 15.999[7][8] | 31.998 |

| Total | 142.158 |

Note: The total molecular weight may vary slightly depending on the isotopic composition of the elements.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to confirm the elemental composition of a molecule.

Objective: To experimentally verify the molecular weight of this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

Methodology:

-

Sample Preparation:

-

Dissolve a small amount (typically 1 mg/mL) of synthesized and purified this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

The solvent should be of high purity (LC-MS grade) to minimize interference.

-

The sample solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration mixture with known masses that bracket the expected mass of the analyte. This ensures high mass accuracy.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it minimizes fragmentation and preserves the molecular ion.

-

In the ESI source, the sample solution is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, ions of the analyte are produced.

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

For this compound, the primary ion expected in positive ion mode would be the protonated molecule [M+H]+.

-

-

Data Acquisition and Analysis:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

The peak corresponding to the [M+H]+ ion will be the most prominent in the spectrum.

-

The accurate mass of this ion is measured, and the mass of the proton is subtracted to determine the exact molecular weight of the neutral molecule.

-

The resulting experimental mass can then be compared to the theoretical mass to confirm the identity and purity of the compound.

-

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound using mass spectrometry.

References

- 1. C6H10N2O2 - Wikipedia [en.wikipedia.org]

- 2. Ectoine | C6H10N2O2 | CID 126041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 4. quora.com [quora.com]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Oxygen, atomic [webbook.nist.gov]

The Versatile Scaffold: Exploring the Medicinal Chemistry Applications of 2-Cyano-N-(2-methoxyethyl)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that serve as versatile building blocks for the synthesis of bioactive compounds is perpetual. Among these, cyanoacetamide derivatives have emerged as privileged structures due to their inherent reactivity and ability to participate in a multitude of chemical transformations. This technical guide focuses on the potential applications of a specific, yet representative, member of this class: 2-cyano-N-(2-methoxyethyl)acetamide. This compound, characterized by a reactive nitrile group, an active methylene, and a solubilizing N-(2-methoxyethyl) substituent, holds considerable promise as a precursor for the development of a diverse array of heterocyclic compounds with potential therapeutic applications. This document will delve into the synthetic utility, potential biological activities, and mechanistic insights related to derivatives of this compound, providing a comprehensive resource for researchers in the field of drug discovery.

Synthetic Versatility of N-Substituted Cyanoacetamides

N-substituted cyanoacetamides, including this compound, are highly valuable starting materials for the synthesis of a wide range of heterocyclic systems. The presence of a cyano group, an amide functionality, and an active methylene group allows for a variety of chemical reactions, making them ideal precursors for generating molecular diversity.

A common and powerful method for the derivatization of N-substituted cyanoacetamides is the Knoevenagel condensation . This reaction involves the condensation of the active methylene group of the cyanoacetamide with an aldehyde or ketone, typically in the presence of a basic catalyst, to yield an α,β-unsaturated cyanoacrylamide. These intermediates can then undergo further cyclization reactions to form various heterocyclic scaffolds.

Below is a generalized experimental protocol for the Knoevenagel condensation, which can be adapted for this compound.

Experimental Protocol: Knoevenagel Condensation of N-Substituted Cyanoacetamides

Objective: To synthesize an α,β-unsaturated cyanoacrylamide derivative from an N-substituted cyanoacetamide and an aromatic aldehyde.

Materials:

-

N-substituted cyanoacetamide (e.g., this compound)

-

Aromatic aldehyde

-

Ethanol or other suitable solvent

-

Piperidine or another basic catalyst

-

Glacial acetic acid (optional, as a co-catalyst)

-

Reaction flask with a condenser

-

Stirring apparatus

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) supplies

-

Recrystallization solvents

Procedure:

-

In a round-bottom flask, dissolve the N-substituted cyanoacetamide (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in a minimal amount of absolute ethanol.

-

To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq.). A few drops of glacial acetic acid can also be added to facilitate the reaction.

-

Attach a condenser and reflux the reaction mixture for a period of 2-8 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure α,β-unsaturated cyanoacrylamide.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

This generalized protocol serves as a foundation for the synthesis of a vast library of derivatives from this compound, which can then be screened for various biological activities.

2-Cyano-N-(2-methoxyethyl)acetamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-(2-methoxyethyl)acetamide is a valuable bifunctional reagent in organic synthesis, prized for its utility as a precursor in the construction of a diverse array of complex molecular architectures, particularly heterocyclic compounds.[1] Its structure incorporates a reactive methylene group activated by an adjacent nitrile and an amide carbonyl, alongside an N-(2-methoxyethyl) substituent which can influence solubility and pharmacokinetic properties in medicinal chemistry applications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications in organic synthesis, supported by detailed experimental protocols and data.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely available in the literature, its properties can be reliably inferred from data on closely related N-substituted cyanoacetamides. The methoxyethyl group is anticipated to enhance solubility in a range of organic solvents.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C₆H₁₀N₂O₂ | 142.16 | Not Reported | [2] |

| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | 119-121 | [3] |

| 2-Cyano-N-methylacetamide | C₄H₆N₂O | 98.10 | Not Reported | [4] |

| 2-Cyano-N,N-dimethylacetamide | C₅H₈N₂O | 112.13 | 59-62 | [5] |

Table 2: Spectroscopic Data for this compound and Analogous Compounds

| Compound | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound (Predicted) | ~3300 (N-H), ~2250 (C≡N), ~1660 (C=O) | ~6.5-7.0 (br s, 1H, NH), 3.5-3.7 (m, 2H, CH₂N), 3.4-3.6 (m, 2H, CH₂O), 3.35 (s, 3H, OCH₃), 3.3-3.4 (s, 2H, CH₂CN) | ~165 (C=O), ~116 (C≡N), ~58 (CH₂O), ~40 (CH₂N), ~25 (CH₂CN) | N/A |

| 2-Cyanoacetamide | 3370, 3170 (N-H), 2270 (C≡N), 1660 (C=O) | (DMSO-d₆): 7.63 (br s, 1H, NH), 7.32 (br s, 1H, NH), 3.58 (s, 2H, CH₂CN) | (D₂O): 168.15 (C=O), 116.77 (C≡N), 26.18 (CH₂CN) | [6] |

| N-Aryl-2-cyanoacetamides | 3182–3303 (N-H), 2255–2258 (C≡N), 1663–1680 (C=O) | (CDCl₃): 7.90–7.95 (br s, 1H, NH), 6.3–7.5 (m, Ar-H), 3.56–3.62 (s, 2H, CH₂CN) | Not Reported | [7] |

Synthesis of this compound

The most direct and common method for the synthesis of N-substituted 2-cyanoacetamides is the amidation of an alkyl cyanoacetate with a primary amine.[8] This reaction typically proceeds by heating the neat reactants or in a suitable solvent.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of N-Substituted 2-Cyanoacetamides

This generalized protocol can be adapted for the synthesis of this compound.[7]

Materials:

-

Ethyl cyanoacetate (1.0 eq)

-

Primary amine (e.g., 2-methoxyethylamine) (1.0 eq)

-

Ethanol (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate and the primary amine.

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

If the product crystallizes upon cooling, it is collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried.

-

If the product does not crystallize, the excess solvent (if used) and volatile byproducts are removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of various heterocyclic systems, owing to its active methylene group and the presence of both nitrile and amide functionalities.

Knoevenagel Condensation

The active methylene group of this compound readily undergoes Knoevenagel condensation with aldehydes and ketones, typically in the presence of a basic catalyst, to yield α,β-unsaturated products.[9] These products are valuable intermediates for further transformations.

Caption: Knoevenagel condensation workflow.

This is a general procedure for the Knoevenagel condensation of N-substituted cyanoacetamides with aromatic aldehydes.[10]

Materials:

-

N-substituted 2-cyanoacetamide (e.g., this compound) (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Piperidine or triethylamine (catalytic amount)

-

Ethanol or isopropanol

Procedure:

-

Dissolve the N-substituted 2-cyanoacetamide and the aromatic aldehyde in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine or triethylamine).

-

The reaction mixture is stirred at room temperature or gently heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed with cold solvent, and recrystallized to afford the pure α,β-unsaturated compound.

Synthesis of 3-Cyano-2-pyridones

N-substituted 2-cyanoacetamides are key precursors for the synthesis of 3-cyano-2-pyridone derivatives through condensation with 1,3-dicarbonyl compounds, such as acetylacetone.[7] These pyridone scaffolds are prevalent in many biologically active molecules.

Caption: Synthesis of a 3-cyano-2-pyridone derivative.

The following is a general procedure for the synthesis of N-substituted 3-cyano-4,6-dimethyl-2-pyridones.[7]

Materials:

-

N-substituted 2-cyanoacetamide (e.g., this compound) (1.0 eq)

-

Acetylacetone (1.0 eq)

-

Potassium hydroxide (catalytic amount)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the N-substituted 2-cyanoacetamide and acetylacetone in ethanol.

-

Add a catalytic amount of potassium hydroxide.

-

The reaction mixture is heated to reflux for 4-6 hours, with the reaction progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried to yield the desired 3-cyano-2-pyridone derivative.

Thorpe-Ziegler Reaction

While less common for simple N-substituted cyanoacetamides, the Thorpe-Ziegler reaction provides a pathway for the intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis.[11] An appropriately substituted derivative of this compound could potentially undergo such a transformation to yield functionalized cyclic systems. The reaction is typically base-catalyzed and proceeds via an enamine intermediate.[12]

Caption: General scheme of the Thorpe-Ziegler reaction.

Conclusion

This compound is a highly adaptable and valuable precursor in organic synthesis. Its dual reactivity, stemming from the active methylene group and the amide functionality, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes it an important tool for the synthesis of diverse heterocyclic compounds, which are of significant interest in the fields of medicinal chemistry and materials science. The straightforward synthesis of this reagent, coupled with its utility in constructing complex molecular frameworks, ensures its continued importance in modern organic synthesis.

References

- 1. This compound | RUO | Supplier [benchchem.com]

- 2. PubChemLite - 2-cyano-n-(2-methoxy-ethyl)-acetamide (C6H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 4. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. www2.unifap.br [www2.unifap.br]

- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

The Enduring Versatility of Cyanoacetamide: A Journey from Discovery to Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetamide, a deceptively simple organic molecule, has carved a remarkable and enduring niche in the landscape of chemical synthesis and drug discovery. Its unique trifecta of reactive sites—an active methylene group, a nucleophilic amide, and an electrophilic nitrile—renders it a uniquely versatile building block for an astonishing array of heterocyclic scaffolds. This technical guide provides a comprehensive exploration of the discovery, history, and evolution of cyanoacetamide and its derivatives. We will delve into the foundational synthetic methodologies that established its importance, trace the discovery of pivotal name reactions that expanded its synthetic utility, and illuminate its modern applications in medicinal chemistry, showcasing its role in the development of a diverse range of therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals in the field, offering not only a historical perspective but also practical insights into the ongoing significance of this remarkable synthon.

The Genesis of a Versatile Synthon: Discovery and Early Synthesis

The story of cyanoacetamide (2-cyanoacetamide) begins in the late 19th century, a period of fervent exploration in organic chemistry. While the exact first synthesis can be traced back to the work of Hesse in 1896, it was the early 20th-century investigations by chemists like Jocelyn Field Thorpe that began to unveil the synthetic potential packed within this small molecule.[1][2]

The earliest and still widely practiced methods for synthesizing cyanoacetamide involve the ammonolysis of cyanoacetic esters, typically ethyl cyanoacetate, with aqueous or alcoholic ammonia.[1] This straightforward and efficient reaction laid the groundwork for the widespread availability of cyanoacetamide, paving the way for its use as a foundational building block in organic synthesis.

The fundamental reactivity of cyanoacetamide lies in its polyfunctional nature. It possesses both electrophilic and nucleophilic centers, allowing it to participate in a wide variety of chemical transformations.[3] The active methylene group, flanked by the electron-withdrawing nitrile and carbonyl groups, is particularly acidic and serves as a potent nucleophile in numerous condensation reactions.[3]

The Expansion of a Synthetic Arsenal: Key Historical Reactions

The true value of cyanoacetamide as a synthetic tool was unlocked through the discovery of several key name reactions that exploited its unique reactivity. These reactions, developed by pioneering chemists, transformed cyanoacetamide from a simple molecule into a powerful instrument for the construction of complex heterocyclic systems.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Derivatives

Developed by the German chemist Emil Knoevenagel between 1896 and 1898, the Knoevenagel condensation is a cornerstone of carbon-carbon bond formation.[4] This reaction involves the condensation of an active methylene compound, such as cyanoacetamide, with an aldehyde or ketone, typically catalyzed by a weak base.[4] The resulting α,β-unsaturated cyanoacrylamide derivatives are themselves versatile intermediates, primed for further functionalization and cyclization reactions.[5]

The Thorpe-Ziegler Reaction: Intramolecular Cyclization to Ketones

Sir Jocelyn Field Thorpe's extensive work on cyanoacetamide and related nitrile compounds led to the development of the Thorpe reaction, a base-catalyzed self-condensation of aliphatic nitriles.[6][7] A significant intramolecular variant of this reaction, further developed by Karl Ziegler, is the Thorpe-Ziegler reaction. This powerful cyclization method utilizes dinitriles to construct cyclic ketones, a fundamental transformation in the synthesis of cyclic frameworks.[7] While not a direct reaction of cyanoacetamide itself, the principles of nitrile chemistry elucidated by Thorpe were instrumental in understanding the reactivity of the cyano group within cyanoacetamide.

The Gewald Aminothiophene Synthesis: A Multicomponent Marvel

A landmark in the history of cyanoacetamide chemistry was the discovery of the Gewald reaction by German chemist Karl Gewald in 1966.[8] This elegant and highly efficient multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes.[8] The Gewald reaction is celebrated for its operational simplicity, high yields, and the direct assembly of a valuable heterocyclic scaffold from readily available starting materials.[8] 2-Aminothiophenes are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of numerous biologically active compounds.

The Modern Era: Cyanoacetamide Derivatives in Drug Discovery and Development

The true legacy of cyanoacetamide lies in the vast and ever-expanding library of its derivatives that have found applications in medicinal chemistry. The inherent structural diversity achievable from this single starting material has made it a cornerstone in the synthesis of a wide array of therapeutic agents.[9]

A Scaffold for Diverse Biological Activities

Cyanoacetamide derivatives have demonstrated a remarkable breadth of biological activities, including:

-

Anticancer Activity: Many heterocyclic compounds derived from cyanoacetamide, such as those with phenothiazine moieties, have shown promising in vitro anticancer activity against various cancer cell lines.[10]

-

Antibacterial and Antimicrobial Activity: The versatile nature of cyanoacetamide allows for the synthesis of novel compounds with potential as antibacterial agents.[4]

-

Antihistaminic Activity: Cyanoacetamide itself is used in spectrofluorimetric methods to determine the activity of H1 receptor antagonist drugs.[11]

-

Vitamin Synthesis: Cyanoacetamide is a key starting material in the industrial synthesis of Vitamin B6 (pyridoxine), a vital nutrient for human health.[12]

Case Study: Synthesis of a Biologically Active Pyridine Derivative

The synthesis of substituted pyridines, a common scaffold in pharmaceuticals, can be readily achieved using cyanoacetamide derivatives. The Guareschi-Thorpe reaction, for instance, involves the condensation of cyanoacetamide with a 1,3-diketone to form a 2-pyridone.[6]

Experimental Protocol: Synthesis of a Substituted 2-Pyridone via Guareschi-Thorpe Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of cyanoacetamide and 1 equivalent of a 1,3-diketone (e.g., acetylacetone) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent.

| Reactant 1 | Reactant 2 | Product | Biological Relevance (Example) |

| Cyanoacetamide | Acetylacetone | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Precursor for various calcium channel blockers |

| Cyanoacetamide | Dibenzoylmethane | 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Scaffolds for potential anti-inflammatory agents |

Conclusion and Future Perspectives

From its humble beginnings in the late 19th century, cyanoacetamide has evolved into an indispensable tool in the arsenal of the synthetic organic chemist. Its journey is a testament to the power of fundamental chemical discoveries and their lasting impact on fields as vital as medicine. The historical development of key reactions like the Knoevenagel condensation and the Gewald synthesis unlocked the immense potential of this versatile molecule, paving the way for the creation of countless novel compounds with diverse biological activities.

As we look to the future of drug discovery, the principles of efficiency, diversity, and atom economy are paramount. In this context, cyanoacetamide and its derivatives, particularly in the realm of multicomponent reactions, are poised to remain at the forefront of innovation. The ability to rapidly generate libraries of complex and diverse heterocyclic compounds from a simple, readily available starting material ensures that the legacy of cyanoacetamide will continue to unfold in the laboratories of today and tomorrow, contributing to the development of the next generation of therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CLXIII.—The formation and reactions of iminocompounds. Part XX. The condensation of aldehydes with cyanoacetamide - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Jocelyn Field Thorpe - Wikipedia [en.wikipedia.org]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sci-hub.box [sci-hub.box]

- 11. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 12. sanjaychemindia.com [sanjaychemindia.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 2-cyano-N-(2-methoxyethyl)acetamide, a valuable building block in organic synthesis and medicinal chemistry. The synthesis is based on the aminolysis of ethyl cyanoacetate with 2-methoxyethylamine. This protocol is adapted from established procedures for the synthesis of analogous N-alkyl cyanoacetamides. Included are a comprehensive experimental protocol, a summary of materials and expected products, and a visual representation of the synthesis workflow.

Introduction

N-substituted cyanoacetamides are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The title compound, this compound (CAS No. 15029-44-4), possesses multiple reactive sites, making it an attractive starting material for the construction of more complex molecular architectures for drug discovery and development. The protocol described herein offers a straightforward and efficient method for the preparation of this compound.

Data Presentation

The following table summarizes the key reactants and the expected product for the synthesis of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount (mmol) | Mass/Volume |

| Reactants | ||||||

| Ethyl cyanoacetate | 105-56-6 | C5H7NO2 | 113.12 | 1.0 | 50 | 5.66 g |

| 2-Methoxyethylamine | 109-85-3 | C3H9NO | 75.11 | 1.1 | 55 | 4.13 g |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C4H8O | 72.11 | - | - | 100 mL |

| Product | ||||||

| This compound | 15029-44-4 | C6H10N2O2 | 142.16 | 1.0 | ~40 (Est. 80%) | ~5.69 g |

Note: The yield is an estimate based on similar reactions and may vary.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 2-cyano-N-methyl-acetamide.

Materials:

-

Ethyl cyanoacetate (99%)

-

2-Methoxyethylamine (99%)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethylamine (4.13 g, 55 mmol) in 50 mL of anhydrous tetrahydrofuran.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (5.66 g, 50 mmol) dropwise to the cooled solution of 2-methoxyethylamine over a period of 30 minutes with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 16-18 hours).

-

Solvent Removal: After the reaction is complete, remove the tetrahydrofuran by distillation under reduced pressure using a rotary evaporator.

-

Workup and Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Caption: Reaction workflow for the synthesis of this compound.

Application Note and Protocol: Synthesis of 2-Cyano-N-(2-methoxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-cyano-N-(2-methoxyethyl)acetamide, a valuable intermediate for the development of novel pharmaceutical compounds. The described methodology is based on the nucleophilic acyl substitution of ethyl cyanoacetate with 2-methoxyethylamine. This application note includes a step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field of medicinal chemistry and drug development.

Introduction

N-substituted cyanoacetamides are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with diverse biological activities. The title compound, this compound, incorporates a methoxyethyl moiety, which can influence the pharmacokinetic properties of potential drug candidates by modulating polarity and metabolic stability. The synthesis of this compound is achieved through a straightforward and efficient amidation reaction between ethyl cyanoacetate and 2-methoxyethylamine. This protocol offers a reliable method for the preparation of this key synthetic intermediate.

Reaction Scheme

The synthesis proceeds via the reaction of ethyl cyanoacetate with 2-methoxyethylamine, where the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a classic amidation reaction.

Application Notes and Protocols: Reactions of 2-cyano-N-(2-methoxyethyl)acetamide with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-cyano-N-(2-methoxyethyl)acetamide is a versatile bifunctional molecule of interest in organic synthesis and medicinal chemistry. Its structure incorporates an active methylene group, a cyano group, and a secondary amide, making it a valuable synthon for the construction of more complex molecules and heterocyclic systems. The active methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, can be readily deprotonated to form a resonance-stabilized carbanion. This nucleophilic carbon is the primary site for reactions with a wide range of electrophiles.

These application notes provide an overview of the key electrophilic reactions of this compound, drawing upon the well-established reactivity of the parent compound, 2-cyanoacetamide.[1][2][3] Detailed protocols for representative alkylation, acylation, and Michael addition reactions are presented.

Overview of Reactivity

The primary site of electrophilic attack on this compound is the C2 carbon. In the presence of a base, the methylene proton is abstracted to generate a nucleophilic enolate, which can then react with various electrophiles.

Key reactions include:

-

C-Alkylation: Reaction with alkyl halides or other alkylating agents to form new carbon-carbon bonds.[1]

-

C-Acylation: Introduction of an acyl group using acyl chlorides or anhydrides.

-

Michael Addition: 1,4-conjugate addition to α,β-unsaturated carbonyls, nitriles, or nitro compounds.[1][4][5]

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated products.[1]

C-Alkylation Reactions

Alkylation occurs at the C2 position, typically facilitated by a suitable base to generate the carbanion. The choice of base and solvent is crucial to optimize reaction yields and minimize side reactions.

Data Presentation: C-Alkylation

| Entry | Electrophile (Alkyl Halide) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | NaH | THF | 25 | 4 | 88 |

| 2 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 6 | 75 |

| 3 | Propargyl Bromide | NaOEt | EtOH | 25 | 3 | 82 |

| 4 | Allyl Chloride | DBU | CH₃CN | 50 | 5 | 79 |

Note: Data is illustrative and based on typical yields for analogous reactions.

Experimental Protocol: Synthesis of N-(2-methoxyethyl)-2-benzyl-2-cyanoacetamide

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Add benzyl bromide dropwise via syringe.

-

Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4 hours, monitoring by TLC.

-

Upon completion, cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Michael Addition Reactions

The enolate of this compound acts as a Michael donor, adding to Michael acceptors like α,β-unsaturated ketones, esters, and nitriles.[4][5][6] These reactions are typically catalyzed by a mild base.

Data Presentation: Michael Addition

| Entry | Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl vinyl ketone | NaOEt | EtOH | 25 | 2 | 91 |

| 2 | Acrylonitrile | Triton B | t-BuOH | 40 | 6 | 85 |

| 3 | Ethyl acrylate | DBU | CH₃CN | 25 | 4 | 88 |

| 4 | Chalcone | KOH | EtOH | 60 | 8 | 78 |

Note: Data is illustrative and based on typical yields for analogous reactions.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

Materials:

-

This compound (1.0 eq)

-

Sodium metal (0.1 eq)

-

Methyl vinyl ketone (1.1 eq)

-

Anhydrous Ethanol (EtOH)

-

Dilute Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, prepare a catalytic amount of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.

-

To this solution, add a solution of this compound in anhydrous ethanol.

-

Stir the mixture at room temperature (25°C) for 15 minutes.

-

Add methyl vinyl ketone dropwise to the reaction mixture, maintaining the temperature below 30°C.

-

Stir the reaction at room temperature for 2 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture with dilute HCl until pH ~7.

-

Remove the ethanol under reduced pressure.

-

To the remaining aqueous residue, add water and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization to afford the Michael adduct.

Safety Precautions:

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-